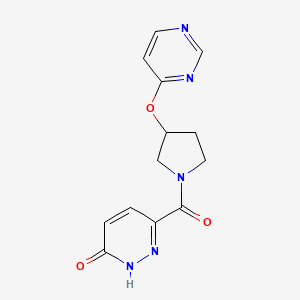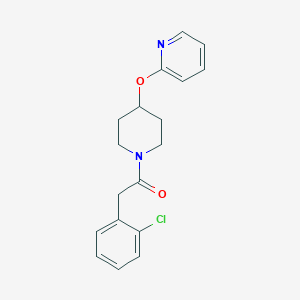![molecular formula C17H20N2O6S B2995630 5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester CAS No. 301688-23-3](/img/structure/B2995630.png)
5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
Descripción general
Descripción
This compound, also known as CHEBI:112441 , is a chemical compound with the formula C17H20N2O6S . It has a net charge of 0 . It’s available from suppliers like Benchchem.
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a hydrazine group, and two ester groups . The exact structure can be found in databases like ChEBI and Wikidata .Physical And Chemical Properties Analysis
This compound has a molecular weight of 380.104207±0 dalton . It’s a yellow powder that’s soluble in water, methanol, ethanol, and insoluble in chloroform .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Arylhydrazones, which include this compound, have shown effectiveness against various bacterial strains. For instance, related compounds have demonstrated inhibitory effects on the luminescence of Staphylococcus aureus and Staphylococcus epidermidis , indicating potential applications in combating bacterial infections .
Chemical Synthesis and Characterization
The synthesis of this compound involves reactions with methylene active compounds and aryldiazonium salts. Its characterization through IR, 1H, and 13C NMR spectroscopies and element analysis is crucial for understanding its structure and potential reactivity in various chemical processes .
Biological Sensors
Due to its reactive nature, this compound could be used in the development of biological sensors. The ability to inhibit bacterial luminescence suggests potential applications in biosensing technologies, particularly for detecting bacterial presence or activity .
Pharmaceutical Research
The compound’s antimicrobial properties make it a candidate for pharmaceutical research, where it could be developed into new drugs or additives for existing medications to enhance their efficacy against resistant bacterial strains .
Environmental Science
Lastly, in environmental science, the compound could be used in the remediation of bacterial contamination or as a model compound for studying the environmental impact of similar organic molecules.
Each of these applications leverages the unique chemical properties of the compound, and ongoing research may uncover even more uses. It’s important to note that while the potential applications are promising, further studies are needed to fully understand the implications and practicality of using this compound in various fields. The information provided here is based on the current understanding and available research data .
Propiedades
IUPAC Name |
diethyl 5-[(2-hydroxy-6-oxocyclohexen-1-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-4-24-16(22)12-9(3)14(17(23)25-5-2)26-15(12)19-18-13-10(20)7-6-8-11(13)21/h20H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBXXVJURNGJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(CCCC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-{[(4-ethoxyphenyl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B2995550.png)


![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2995560.png)



![N-Methyl-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2995567.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2995570.png)